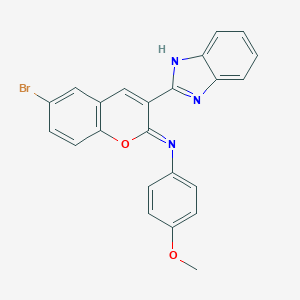

(2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-6-BROMO-N-(4-METHOXYPHENYL)-2H-CHROMEN-2-IMINE

Description

(2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-6-BROMO-N-(4-METHOXYPHENYL)-2H-CHROMEN-2-IMINE is a complex organic compound that features a benzimidazole moiety linked to a chromene structure with a bromine substituent and a methoxyphenyl group

Properties

Molecular Formula |

C23H16BrN3O2 |

|---|---|

Molecular Weight |

446.3g/mol |

IUPAC Name |

3-(1H-benzimidazol-2-yl)-6-bromo-N-(4-methoxyphenyl)chromen-2-imine |

InChI |

InChI=1S/C23H16BrN3O2/c1-28-17-9-7-16(8-10-17)25-23-18(13-14-12-15(24)6-11-21(14)29-23)22-26-19-4-2-3-5-20(19)27-22/h2-13H,1H3,(H,26,27) |

InChI Key |

WEBMVXMEBUOBDQ-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)N=C2C(=CC3=C(O2)C=CC(=C3)Br)C4=NC5=CC=CC=C5N4 |

Canonical SMILES |

COC1=CC=C(C=C1)N=C2C(=CC3=C(O2)C=CC(=C3)Br)C4=NC5=CC=CC=C5N4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-6-BROMO-N-(4-METHOXYPHENYL)-2H-CHROMEN-2-IMINE typically involves multi-step organic reactions. One common method starts with the preparation of the benzimidazole core, which can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

Next, the chromene moiety is introduced through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone. The bromine substituent is then added via a bromination reaction, often using bromine or N-bromosuccinimide (NBS) as the brominating agent.

Finally, the methoxyphenylamine group is attached through a condensation reaction with the chromene-benzimidazole intermediate, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and chromene moieties. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reduction reactions can target the imine group, converting it to an amine. Typical reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: The bromine atom on the chromene ring can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups. Reagents such as sodium methoxide or potassium tert-butoxide are often used.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-6-BROMO-N-(4-METHOXYPHENYL)-2H-CHROMEN-2-IMINE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development. Studies may focus on its antimicrobial, anticancer, or anti-inflammatory properties.

Medicine

In medicine, the compound’s potential therapeutic applications are of significant interest. Researchers are exploring its efficacy and mechanism of action in treating various diseases. Its ability to modulate specific molecular pathways could lead to the development of new pharmaceuticals.

Industry

In industry, the compound’s properties are leveraged for the development of advanced materials. Its chromene and benzimidazole moieties contribute to its potential use in organic electronics, photonics, and as a precursor for functional polymers.

Mechanism of Action

The mechanism of action of (2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-6-BROMO-N-(4-METHOXYPHENYL)-2H-CHROMEN-2-IMINE involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to various enzymes and receptors, potentially inhibiting their activity. The chromene structure may interact with cellular membranes or proteins, affecting their function. The methoxyphenyl group could enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

- N-[3-(1H-benzimidazol-2-yl)-6-methoxy-2H-chromen-2-ylidene]-N-(2-chlorophenyl)amine

- N-[3-(1H-benzimidazol-2-yl)-6-fluoro-2H-chromen-2-ylidene]-N-(4-methylphenyl)amine

- N-[3-(1H-benzimidazol-2-yl)-6-chloro-2H-chromen-2-ylidene]-N-(4-ethoxyphenyl)amine

Uniqueness

(2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-6-BROMO-N-(4-METHOXYPHENYL)-2H-CHROMEN-2-IMINE is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The combination of the benzimidazole and chromene moieties also provides a distinctive scaffold that can be further modified to enhance its properties and applications.

This compound’s unique structure and properties make it a valuable subject of study in various scientific fields, offering potential advancements in chemistry, biology, medicine, and industry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.